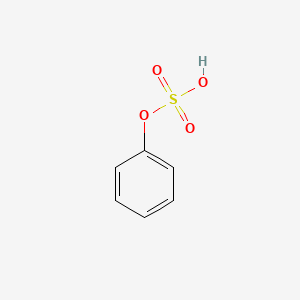

Phenyl hydrogen sulfate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfate d'hydrogène et de phényle peut être synthétisé par estérification du phénol avec de l'acide sulfurique. La réaction implique généralement les étapes suivantes :

Réaction d'estérification : Le phénol réagit avec l'acide sulfurique pour former du sulfate d'hydrogène et de phényle. [ \text{C}6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H} + \text{H}_2\text{O} ]

Conditions de réaction : La réaction est généralement effectuée dans des conditions de température contrôlées pour éviter la décomposition du produit.

Méthodes de production industrielle : Dans les milieux industriels, le sulfate d'hydrogène et de phényle est produit à l'aide de procédés d'estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de catalyseurs et de techniques de purification avancées peut être utilisée pour améliorer l'efficacité du processus de production {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate d'hydrogène et de phényle subit diverses réactions chimiques, notamment :

Oxydation : Le sulfate d'hydrogène et de phényle peut être oxydé pour former du phénol et de l'acide sulfurique.

Réduction : Il peut être réduit en phénol dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution aromatique électrophile en raison de la présence du groupe phényle

Réactifs et conditions courantes :

Agents oxydants : Le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂) sont des agents oxydants couramment utilisés.

Agents réducteurs : Le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs typiques.

Réactions de substitution : Les réactions de substitution aromatique électrophile impliquent souvent des réactifs tels que les halogènes (Cl₂, Br₂) et les agents nitrants (HNO₃).

Principaux produits formés :

Oxydation : Phénol et acide sulfurique.

Réduction : Phénol.

Substitution : Divers sulfates de phényle substitués, en fonction de l'électrophile utilisé

Applications De Recherche Scientifique

Le sulfate d'hydrogène et de phényle a des applications diverses en recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action du sulfate d'hydrogène et de phényle implique son interaction avec diverses cibles moléculaires et voies :

Cibles moléculaires : Il interagit avec les protéines et les enzymes impliquées dans les processus métaboliques.

Mécanisme D'action

The mechanism of action of phenyl hydrogen sulfate involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with proteins and enzymes involved in metabolic processes.

Comparaison Avec Des Composés Similaires

Le sulfate d'hydrogène et de phényle peut être comparé à d'autres composés similaires, tels que :

Phénol : Les deux composés contiennent un groupe phényle, mais le phénol n'a pas le groupe sulfate.

Phénylsulfate : Il s'agit de la base conjuguée du sulfate d'hydrogène et de phényle et partage des propriétés chimiques similaires.

Esters d'acide sulfurique : Ces composés ont des groupes fonctionnels similaires mais diffèrent par leurs structures chimiques et leur réactivité spécifiques.

Unicité : Le sulfate d'hydrogène et de phényle est unique en raison de son double rôle en tant que sulfate organique et composé phénolique. Cette double fonctionnalité lui permet de participer à une large gamme de réactions chimiques et de processus biologiques, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie .

Activité Biologique

Phenyl hydrogen sulfate (PHS), also known as phenyl sulfate, is an organic compound classified as an aryl sulfate. Its biological activity has garnered attention due to its implications in various metabolic processes, particularly in relation to human health and disease. This article delves into the biological activity of PHS, highlighting its synthesis, metabolic pathways, and potential roles as a biomarker and therapeutic target.

- Chemical Formula : C6H7O4S

- Molecular Weight : Approximately 174.17 g/mol

- Structure : Contains a sulfuric acid group conjugated to a phenyl group.

Synthesis and Metabolism

PHS is primarily synthesized in the human body through the action of sulfotransferase enzymes, particularly sulfotransferase 1A1, which catalyzes the conjugation of phenol with sulfate. This process predominantly occurs in the liver, where phenol is derived from dietary tyrosine via bacterial metabolism in the gut .

Role as a Metabolite

PHS is recognized as a xenobiotic metabolite , indicating its production during the metabolism of foreign substances in the body. Its levels are influenced by gut microbiota composition, suggesting a link between PHS and gut health .

Implications in Disease

-

Diabetic Kidney Disease :

- PHS has been implicated in albuminuria (the presence of excess protein in urine) and podocyte damage in diabetic models. Studies indicate that elevated levels of PHS correlate with disease progression in diabetic patients .

- In experimental models, administration of PHS resulted in increased albuminuria and podocyte injury, suggesting its potential role as a biomarker for kidney damage .

- Oxidative Stress :

Study on Diabetic Patients

A cohort study involving diabetic patients revealed that elevated PHS levels significantly correlated with both baseline and predicted progression of albuminuria over two years. This suggests that monitoring PHS could provide insights into renal health in diabetic populations .

In Vitro Studies

In vitro experiments demonstrated that exposure to varying concentrations of PHS decreased cellular viability and increased apoptosis markers when cells were subjected to oxidative stress. The addition of reduced glutathione mitigated these effects, highlighting the role of PHS in cellular vulnerability to oxidative damage .

Comparative Analysis

The following table compares this compound with related compounds based on their chemical structure and biological implications:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Phenol | C6H6O | Simple aromatic compound without sulfate group. |

| Sulfophenol | C6H5O3S | Contains a sulfonate group; more water-soluble. |

| Phenylsulfamate | C6H7NO3S | Contains an amine; used in drug development. |

| 4-Nitrophenylsulfate | C6H4N2O4S | Contains a nitro group; used in dye synthesis. |

| This compound | C6H7O4S | Unique structure allows specific metabolic roles. |

Propriétés

IUPAC Name |

phenyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRPMDGLDAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1733-88-6 (potassium salt) | |

| Record name | Phenylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50239545 | |

| Record name | Phenylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenol sulphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

937-34-8 | |

| Record name | Phenol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl hydrogen sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4RKM5351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenol sulphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does phenyl hydrogen sulfate play in the sulfonation of phenols?

A1: this compound acts as a crucial intermediate in the sulfonation of phenols, particularly when using sulfur trioxide (SO3) as the sulfonating agent. [, , ] Initially, the phenol reacts with SO3 to form the corresponding this compound. This intermediate then undergoes further sulfonation, often influenced by the electronic and steric properties of the already present -OSO3H group. [, ] This two-step process can lead to different isomeric distributions of sulfonic acid products compared to direct sulfonation of the phenol. [, ]

Q2: How does the presence of substituents on the phenyl ring affect the sulfonation of phenyl hydrogen sulfates?

A2: The position and nature of substituents on the phenyl ring significantly impact the sulfonation of phenyl hydrogen sulfates. Studies using various substituted phenyl methanesulfonates, as model compounds for phenyl hydrogen sulfates, reveal these trends. For instance, the sulfonation of 2-chlorophenyl and 2-methylphenyl methanesulfonate with SO3 exclusively yields the 4-sulfonic acid product. [] In contrast, 2-methoxyphenyl methanesulfonate, under identical conditions, forms only the 5-sulfonic acid. [] These findings highlight the interplay of electronic and steric factors in directing the sulfonation site.

Q3: Can phenyl hydrogen sulfates act as sulfonating agents themselves?

A3: Yes, research demonstrates the capability of phenyl hydrogen sulfates to act as effective transsulfonating agents. [, ] Studies investigating the sulfonation of 1,3-dimethoxybenzene using 4-substituted phenyl hydrogen sulfates revealed a first-order reaction with respect to the this compound. [] This suggests that phenyl hydrogen sulfates can transfer their sulfonic acid group to other aromatic substrates.

Q4: Beyond sulfonation chemistry, are there other applications for this compound derivatives?

A4: Yes, recent computational studies highlight the potential of this compound (-OSO3H) and similar functional groups (-OPO3H2, -SO3H) for enhancing gas uptake in metal-organic frameworks (MOFs). Theoretical calculations revealed that these functional groups, when incorporated into MOF structures, significantly increase the binding energy with gases like carbon monoxide (CO) [], nitric oxide (NO) [], and nitrogen dioxide (NO2). [] These findings suggest potential applications in gas separation, storage, and sensing technologies.

Q5: What are the metabolic pathways of compounds forming this compound conjugates in biological systems?

A5: Studies on drug metabolism provide insights into the formation and excretion of this compound conjugates. For example, in the metabolism of 2,3-benzofuran in rats, a significant metabolic pathway involves the formation of 2-(2-hydroxyethyl)this compound. [] This conjugate, representing a substantial portion of the administered dose, is excreted in urine. [] Similarly, in the metabolism of the anti-inflammatory drug mofezolac, this compound conjugates of its metabolites are prominent, highlighting the role of sulfation as a key metabolic pathway. [, ]

Q6: How is this compound typically characterized and quantified?

A6: this compound and its derivatives are commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] High-performance liquid chromatography (HPLC) coupled with NMR, MS, or tandem MS (HPLC-NMR, HPLC-MS, HPLC-MS-NMR) provides comprehensive structural information and quantification of these compounds in complex mixtures, such as those from metabolic studies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.